4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate
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Overview
Description
4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate is an organic compound that belongs to the class of esters. This compound features a naphthyl group conjugated to a phenyl group through a propenoyl linkage, with a 2,2-dimethylpropanoate ester moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate can be achieved through a multi-step process involving the following key steps:
Formation of the propenoyl intermediate: This involves the reaction of naphthalene with an appropriate acylating agent under Friedel-Crafts acylation conditions to form the naphthylpropenoyl intermediate.
Esterification: The naphthylpropenoyl intermediate is then reacted with 4-hydroxyphenyl 2,2-dimethylpropanoate under esterification conditions, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific optical or electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Pharmaceutical Research: Explored for its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated naphthyl and phenyl groups may facilitate binding to hydrophobic pockets in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
4-((2Z)-3-phenylprop-2-enoyl)phenyl 2,2-dimethylpropanoate: Similar structure but with a phenyl group instead of a naphthyl group.
4-((2Z)-3-naphthylprop-2-enoyl)phenyl acetate: Similar structure but with an acetate ester instead of a 2,2-dimethylpropanoate ester.
Uniqueness
The presence of the naphthyl group in 4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. The 2,2-dimethylpropanoate ester moiety also provides steric hindrance, which can affect the compound’s stability and reactivity compared to similar compounds with less bulky ester groups.
Properties
IUPAC Name |
[4-[(Z)-3-naphthalen-1-ylprop-2-enoyl]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3/c1-24(2,3)23(26)27-20-14-11-19(12-15-20)22(25)16-13-18-9-6-8-17-7-4-5-10-21(17)18/h4-16H,1-3H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVCFHHFTUZUBZ-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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